1,3-Dimethoxy-2-nitrobenzene
Overview
Description
1,3-Dimethoxy-2-nitrobenzene is a chemical compound with the molecular formula C8H9NO4 .
Synthesis Analysis
The synthesis of 1,3-Dimethoxy-2-nitrobenzene involves the reaction of nitrogen dioxide/dinitrogen tetraoxide with dichloromethane solutions of three different methoxybenzenes . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .Molecular Structure Analysis
The molecular weight of 1,3-Dimethoxy-2-nitrobenzene is 183.161 Da . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-6-4-3-5-7 (2)8 (6)9 (10)11/h3-5H,1-2H3 .Chemical Reactions Analysis
The reaction of 1,3-dimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane leads to the formation of reaction products . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .Scientific Research Applications
Chemical Synthesis
1,3-Dimethoxy-2-nitrobenzene can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure makes it useful in a variety of chemical reactions.
Nitrosation Studies
This compound has been used in studies investigating the nitrosation of aromatic compounds . These studies are important for understanding the behavior of nitroso compounds and their oxidation to nitro compounds .
Production of Dinitrobenzene
In the presence of nitrogen dioxide/dinitrogen tetraoxide, 1,3-Dimethoxy-2-nitrobenzene can react to produce 1,2-dimethoxy-4,5-dinitrobenzene . This reaction is of interest in the field of organic chemistry.
Colorimetric Studies
The compound’s reaction with nitrogen dioxide/dinitrogen tetraoxide results in a color change from green to red . This property could potentially be exploited in colorimetric studies or sensors.
Research on Methoxybenzenes
1,3-Dimethoxy-2-nitrobenzene is one of the methoxybenzenes that can be used in research to understand the behavior of methoxybenzenes when they react with nitrogen dioxide/dinitrogen tetraoxide .
Safety and Handling Research
Given its hazardous nature, research into the safe handling and storage of 1,3-Dimethoxy-2-nitrobenzene is also an important application .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dimethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315026 | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-nitrobenzene | |
CAS RN |
6665-97-0 | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6665-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the yield of synthesizing 1,3-Dimethoxy-2-nitrobenzene from 2-nitrobenzene-1,3-diol using the method described in the paper?
A1: The research paper states that 1,3-Dimethoxy-2-nitrobenzene can be obtained with a yield of 75.6% by reacting 2-nitrobenzene-1,3-diol with dimethyl sulfate at 80°C for 4 hours, with a molar ratio of 2.2:1.0 (dimethyl sulfate to 2-nitrobenzene-1,3-diol) [].
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